molecular formula C7H12O3 B1587959 3-Hydroxycyclohexanecarboxylic acid CAS No. 606488-94-2

3-Hydroxycyclohexanecarboxylic acid

Cat. No.: B1587959
CAS No.: 606488-94-2
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-UHFFFAOYSA-N
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Description

3-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid. This process typically uses a catalyst such as rhodium-on-alumina and ethanol as a solvent. The reaction is carried out under hydrogen pressure, resulting in the reduction of the aromatic ring to form the cyclohexane derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the complete reduction of the aromatic ring while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxycyclohexanecarboxylic acid involves nucleophilic acyl substitution reactions. The carboxylic acid group can undergo nucleophilic attack by various nucleophiles, leading to the formation of esters, amides, and other derivatives. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

3-Hydroxycyclohexanecarboxylic acid can be compared with other similar compounds, such as:

The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

3-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413642, DTXSID40901229
Record name 3-hydroxycyclohexane-1-carboxylic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID10413642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606488-94-2
Record name 3-hydroxycyclohexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxycyclohexanecarboxylic Acid
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Synthesis routes and methods

Procedure details

A 1 L pressure tank reactor (60 atm) containing a solution of 3-hydroxybenzoic acid (30 g, 217.20 mmol, 1.00 equiv), Raney Ni (5 g) and sodium hydroxide (6.4 g, 160.00 mmol, 0.74 equiv) in water (500 mL) was introduced H2 (gas, 60 atm) and the resulting solution was stirred overnight at 150° C. After completion of the reaction, the reaction temperature was cooled down to room temperature and the solids were filtered out by filtration. The resulting solution was neutralized with 12 M HCl, extracted with 6×100 mL of tetrahydrofuran. The combined organic layers were dried over sodium sulfate and concentrated under vacuum to provide 3-hydroxycyclohexane-1-carboxylic acid (11 g, crude) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
3-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
3-Hydroxycyclohexanecarboxylic acid
Customer
Q & A

Q1: What is the significance of the stereochemistry of 3-hydroxycyclohexanecarboxylic acid?

A: The stereochemistry of this compound plays a crucial role in its biological activity and chemical reactivity. Research has focused on understanding the relative configurations of the 2- and 3-hydroxycyclohexanecarboxylic acids and their relationship to the stereochemistry of catalytic hydrogenation of substituted cyclohexanones. [, ] This understanding is vital for developing specific synthetic routes and predicting the behavior of these compounds in various reactions.

Q2: How is this compound synthesized in nature?

A: Studies on the bacterium Alicyclobacillus acidocaldarius reveal a biosynthetic pathway for cyclohexanecarboxylic acid, a related compound. This pathway utilizes shikimic acid as a precursor and involves the formation of this compound as an intermediate. [] Specifically, 5-hydroxycyclohex-1-enecarboxylic acid is reduced to (1S,3S)-3-hydroxycyclohexanecarboxylic acid, which is then dehydrated to form 2-cyclohexenecarboxylic acid. [] This pathway highlights the importance of this compound as a building block in natural product biosynthesis.

Q3: Are there any notable derivatives of this compound?

A: Yes, research on lactone rearrangements has explored derivatives of this compound. [] Lactones, cyclic esters, can be formed from these acids and are known to undergo various rearrangements, offering possibilities for synthesizing structurally diverse compounds. This area of research highlights the versatility of this compound as a starting material for chemical synthesis.

Q4: Has this compound been found in natural sources?

A: Interestingly, a related compound, this compound, has been isolated from the plant Senecio cannabifolius. [] This finding suggests the potential presence of this compound or its derivatives in other natural sources, warranting further investigation into their biological activities and ecological roles.

Q5: What is the potential of this compound in synthetic chemistry?

A: The synthesis of the first optically active anti-Bredt rule compound, (–)-(5S)-bicyclo[3.3.1]non-1-ene, utilized (–)-(1R,3S)-cis-3-hydroxycyclohexanecarboxylic acid as a starting material. [] This achievement demonstrates the potential of this compound and its derivatives as valuable building blocks for synthesizing complex molecules with unique structural features and potential biological applications.

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